molecular formula C16H20ClN3O3 B2479966 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1257549-77-1

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2479966
CAS No.: 1257549-77-1
M. Wt: 337.8
InChI Key: XSMDATYAZCNZLJ-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl-substituted imidazolidinone core linked to a tetrahydrofuran-methylacetamide moiety.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-12-3-5-13(6-4-12)20-8-7-19(16(20)22)11-15(21)18-10-14-2-1-9-23-14/h3-6,14H,1-2,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMDATYAZCNZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1327239-43-9) is a synthetic derivative featuring a unique structure that combines an imidazolidinone core with a tetrahydrofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H23ClN4O3C_{17}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 366.8 g/mol. Its structure can be represented as follows:

Molecular Structure C17H23ClN4O3\text{Molecular Structure }\text{C}_{17}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have been reported to inhibit bacterial growth effectively. Preliminary investigations suggest that This compound may possess comparable activity, although specific data on its efficacy against various pathogens remains limited.

Anticancer Potential

The imidazolidinone scaffold has been associated with anticancer activity. Research indicates that compounds containing this framework can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies and Experimental Findings

While specific case studies on this compound are scarce, related research provides insights into its potential biological activities:

  • Cell Viability Assays : In vitro studies using MTT assays have shown that imidazolidinone derivatives can significantly reduce cell viability in cancer cell lines at micromolar concentrations.
  • Mechanistic Studies : Investigations into the mechanisms of action suggest that these compounds may activate apoptotic pathways, evidenced by increased levels of caspases and PARP cleavage in treated cells.
  • Synergistic Effects : Some studies indicate that combining imidazolidinone derivatives with existing chemotherapeutics enhances their efficacy, suggesting potential for combination therapies.

Data Table: Comparative Biological Activities

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerate (pending further studies)Significant (preliminary data)
Related Imidazolidinone AStructureHighModerate
Related Imidazolidinone BStructureLowHigh

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Imidazolidinone 4-Chlorophenyl, tetrahydrofuran-methyl Potential receptor binding (inferred)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-linked acetamide 3,4-Dichlorophenyl, thiazole Structural mimic of benzylpenicillin
Compound 9 () Imidazole-thiazole 4-Fluorophenyl, 4-methoxyphenyl COX-1/2 inhibition
DFL20656 () Imidazole-biphenyl p-Tolyl, methoxybenzyl B1 receptor binding

Key Observations :

  • Chlorophenyl Substitution : The target compound’s 4-chlorophenyl group is less sterically hindered and less lipophilic than the 3,4-dichlorophenyl group in , which may influence membrane permeability and target selectivity.
  • Heterocyclic Core: The imidazolidinone ring in the target compound provides a rigid, planar structure, contrasting with the flexible thiazole in or the imidazole-thiazole hybrid in Compound 9 . Rigidity often enhances receptor affinity but may reduce metabolic stability.

Physicochemical Implications :

  • The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like .
  • The absence of sulfur-containing heterocycles (e.g., thiazole in ) may reduce metabolic oxidation liabilities.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s ClogP (estimated) is lower than that of 3,4-dichlorophenyl analogs , favoring better absorption.
  • Metabolic Stability : The tetrahydrofuran group may undergo oxidative ring opening, whereas thiazole-containing compounds (e.g., ) are prone to CYP450-mediated metabolism.
  • Toxicity : Chlorine substituents are associated with hepatotoxicity; the single chlorine in the target compound may pose lower risk than dichlorinated analogs .

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